N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide is a complex organic compound that features a bipyridine moiety linked to a bromofuran carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide typically involves the coupling of 3,3’-bipyridine with 5-bromofuran-2-carboxylic acid. This process can be achieved through various methods, including:
Stille Coupling: This approach uses a tin reagent in combination with a palladium catalyst to facilitate the coupling reaction.
Negishi Coupling: This method employs a zinc reagent along with a palladium catalyst to achieve the desired coupling.
Industrial Production Methods
Industrial production of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide may involve large-scale application of the aforementioned coupling reactions, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of reagents, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bipyridine moiety allows for strong coordination with metal ions, which can modulate the activity of metalloenzymes and influence various biochemical pathways . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different functional groups.
4,4’-Bipyridine: Known for its use in the synthesis of coordination polymers and its redox-active properties.
3,4’-Bipyridine: Used in the development of pharmaceuticals for treating heart failure.
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide stands out due to the presence of the bromofuran carboxamide group, which imparts unique chemical reactivity and potential biological activity. This structural feature differentiates it from other bipyridine derivatives and expands its range of applications in various fields of research.
Properties
IUPAC Name |
5-bromo-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-15-4-3-14(22-15)16(21)20-8-11-6-13(10-19-7-11)12-2-1-5-18-9-12/h1-7,9-10H,8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRADHMXLMYPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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